molecular formula C6H8O B572437 3-Ethynyl-3-methyloxetane CAS No. 1290541-27-3

3-Ethynyl-3-methyloxetane

Cat. No.: B572437
CAS No.: 1290541-27-3
M. Wt: 96.129
InChI Key: MFMBEVUFBLJCBC-UHFFFAOYSA-N
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Description

3-Ethynyl-3-methyloxetane is a chemical compound with the molecular formula C6H8O. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-3-methyloxetane typically involves the reaction of 3-methyloxetan-3-ol with an ethynylating agent. One common method is the use of ethynylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-3-methyloxetane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methyloxetane involves its ability to undergo ring-opening polymerization, leading to the formation of polyoxetanes. These polymers exhibit unique properties due to the presence of the oxetane ring, which imparts rigidity and stability to the polymer chain. The ethynyl group can also participate in various chemical reactions, allowing for further functionalization and modification of the polymer .

Comparison with Similar Compounds

Uniqueness: 3-Ethynyl-3-methyloxetane is unique due to the presence of the ethynyl group, which provides additional reactivity and allows for the synthesis of a wide range of derivatives. This makes it a valuable compound in both academic research and industrial applications .

Properties

IUPAC Name

3-ethynyl-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-3-6(2)4-7-5-6/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMBEVUFBLJCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855901
Record name 3-Ethynyl-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290541-27-3
Record name 3-Ethynyl-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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